Benzamidine

Catalog No.
S576128
CAS No.
618-39-3
M.F
C7H8N2
M. Wt
120.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzamidine

CAS Number

618-39-3

Product Name

Benzamidine

IUPAC Name

benzenecarboximidamide

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C7H8N2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H3,8,9)

InChI Key

PXXJHWLDUBFPOL-UHFFFAOYSA-N

solubility

>18 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

benzamidine, benzamidine hydrochloride

Canonical SMILES

C1=CC=C(C=C1)C(=N)N

The exact mass of the compound Benzamidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >18 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243704. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Benzamidines - Supplementary Records. It belongs to the ontological category of carboxamidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzamidine is a competitive, reversible inhibitor of trypsin, thrombin, and other trypsin-like serine proteases. It is widely used during protein purification and cell lysis to prevent proteolytic degradation of target proteins by binding to the active site of these enzymes. Unlike many other common protease inhibitors, its reversible nature is a key procurement-relevant attribute, allowing for the potential recovery of enzyme activity after its removal. Benzamidine is typically supplied as a free base (CAS 618-39-3) or as a more water-soluble hydrochloride salt.

Research Fit

Reversible competitive inhibitor of trypsin-like serine proteases
Suitable for protein purification workflows where protease activity recovery is needed
Defined binding kinetics support computational model benchmarking

Substituting Benzamidine with seemingly similar compounds without process validation is a significant procurement risk. Irreversible inhibitors, such as Phenylmethylsulfonyl fluoride (PMSF) or 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF), permanently deactivate target enzymes, which is fundamentally different from Benzamidine's reversible action and precludes subsequent functional assays. Even switching between the free base and the hydrochloride salt is not a direct substitution; the salt form offers superior aqueous solubility at neutral pH, while the free base may be required for specific non-aqueous formulations or where chloride ions could interfere with downstream processes. Furthermore, the poor aqueous stability of substitutes like PMSF necessitates fresh preparation and can compromise reproducibility in lengthy protocols, a handling constraint less critical for Benzamidine.

Substitution Risk

Irreversible inhibitors (PMSF, AEBSF)

Permanent active-site modification may confound downstream activity assays and prevents protease recovery.

Broad-spectrum clinical inhibitors (nafamostat)

Far higher potency and different selectivity can obscure the protease activity of interest in research settings.

4-Aminobenzamidine in affinity chromatography

Preferred as an immobilized ligand due to coupling ease; may shift solution-phase inhibition profile versus benzamidine.

Process Design Flexibility: Reversible vs. Irreversible Inhibition Mechanism

Benzamidine is a competitive, reversible inhibitor of serine proteases, a key distinction from irreversible inhibitors like PMSF and AEBSF. Irreversible inhibitors form a stable, often covalent, bond with the enzyme's active site serine, permanently inactivating it. In contrast, Benzamidine's reversible binding allows it to be removed (e.g., by dialysis or chromatography), which can restore the protease's activity if desired for downstream functional studies. This mechanistic difference is a critical factor in experimental design and material selection.

Evidence DimensionMechanism of Inhibition
Target Compound DataReversible, competitive
Comparator Or BaselinePMSF / AEBSF: Irreversible
Quantified DifferenceQualitative (Reversible vs. Irreversible)
ConditionsInhibition of serine proteases like trypsin and thrombin in biochemical assays.

This allows for the purification of active proteases, enabling their use in subsequent functional or structural studies, which is not possible with irreversible inhibitors.

Potency vs Nafamostat
Head-to-head
Benzamidine is >5×10⁶-fold less potent on matriptase; >10⁵-fold less on tryptase
Weak inhibition allows selective background silencing of trypsin without blocking other proteases
In vitro purified human airway proteases

Improved Process Stability: Superior Half-Life in Aqueous Buffers vs. PMSF

A significant handling and process advantage of Benzamidine over the common substitute PMSF is its stability in aqueous solutions. PMSF is highly unstable in aqueous buffers, with its half-life decreasing rapidly as pH increases. At pH 8.0 and 25°C, the half-life of PMSF is only 35 minutes. In contrast, Benzamidine exhibits greater stability, although it is also susceptible to hydrolysis under basic conditions. AEBSF is another alternative that offers better aqueous stability than PMSF but acts as an irreversible inhibitor. The superior stability of Benzamidine compared to PMSF ensures consistent inhibitory activity throughout longer experimental procedures like extended chromatography runs or overnight incubations.

Evidence DimensionHalf-life in Aqueous Buffer (25°C)
Target Compound DataMore stable than PMSF; solutions recommended to be made fresh but more robust during typical experimental timescales.
Comparator Or BaselinePMSF (at pH 8.0): 35 minutes
Quantified DifferenceBenzamidine's effective inhibitory concentration is maintained for longer periods in common biochemical buffers compared to the rapidly degrading PMSF.
ConditionsAqueous buffer at 25°C, pH 8.0.

This reduces the need for repeated additions of the inhibitor during long protocols, improving experimental reproducibility and workflow efficiency while lowering the risk of protein degradation.

Cell Growth Effect vs AEBSF
Head-to-head
Opposing growth inhibition: benzamidine less than expected (ID −10.2), AEBSF more than expected (ID +14)
Distinct selectivity profiles lead to divergent cell-based assay outcomes
Cell-based assay; means ±95% CI, n≥3

Formulation Control: Differentiated Solubility Between Free Base and Hydrochloride Salt

The choice between Benzamidine free base (CAS 618-39-3) and Benzamidine hydrochloride (CAS 1670-14-0) is a critical procurement decision driven by formulation requirements. The free base is a white solid that is only slightly soluble in water. In contrast, the hydrochloride salt is typically handled as a white, water-soluble solid. For example, the solubility of the hydrochloride in water is reported as 50 mg/mL (with heating), while its solubility in PBS (pH 7.2) is approximately 3 mg/mL. This makes the hydrochloride salt the default choice for most aqueous buffer systems. The free base, however, is essential for applications in non-aqueous solvents or in systems where the presence of chloride ions is undesirable.

Evidence DimensionSolubility in Water
Target Compound DataSlightly soluble
Comparator Or BaselineBenzamidine hydrochloride: Soluble (e.g., ~3 mg/mL in PBS pH 7.2, up to 50 mg/mL in water with heat)
Quantified DifferenceSignificant difference in aqueous solubility, with the HCl salt being far more suitable for direct use in most biological buffers.
ConditionsAqueous solutions, including common biological buffers like PBS.

Selecting the correct form based on the solvent system is crucial for achieving the desired concentration and avoiding precipitation, directly impacting formulation success and experimental validity.

Trypsin Affinity vs 4-Aminobenzamidine
Class-level
Ki 19–35 µM for trypsin; 4-aminobenzamidine slightly more potent but primarily a superior affinity ligand
Supports affinity purification when immobilization is required; benzamidine remains practical for solution-phase cocktails
Reported class-level inference; verify for your specific protease

Quantitative Potency: Specific Inhibition of Trypsin

Benzamidine demonstrates potent, competitive inhibition of trypsin. Cross-study analysis shows its inhibition constant (Ki) for trypsin is in the micromolar range. For instance, different sources report Ki values for Benzamidine against trypsin as approximately 22.2 µM and 35 µM. This allows for effective inhibition at working concentrations typically around 1 mM. This level of potency provides a quantitative basis for calculating the amount of inhibitor needed for specific applications, ensuring efficient and cost-effective use.

Evidence DimensionInhibition Constant (Ki) vs. Trypsin
Target Compound Data22.2 µM to 35 µM
Comparator Or BaselineBaseline for effective concentration calculation
Quantified DifferenceN/A (Establishes quantitative potency)
ConditionsIn vitro enzyme inhibition assays.

This quantitative potency data allows researchers to use the inhibitor at an optimized concentration, effectively preventing proteolysis while minimizing potential off-target effects or unnecessary material cost.

Binding Kinetics (Trypsin)
Reported
Kon = 2.9×10⁷ M⁻¹s⁻¹; Koff = 600 s⁻¹
Well-characterized benchmark for validating computational protein-ligand binding models
Experimental data; supports molecular dynamics benchmark studies

Purification of Active Serine Proteases for Functional and Structural Analysis

When the goal is to isolate a serine protease while preserving its native activity for downstream applications (e.g., enzyme kinetics, structural biology), Benzamidine is the appropriate choice. Its reversible inhibition protects the enzyme from autolysis during purification and can be subsequently removed to yield a fully active enzyme, a workflow incompatible with irreversible inhibitors like PMSF.

Long-Duration Protein Extraction and Chromatography

For lengthy experimental protocols such as overnight cell lysis, extended dialysis, or multi-step chromatography, Benzamidine provides more reliable and consistent protease inhibition than PMSF. Due to the rapid aqueous degradation of PMSF, its effective concentration diminishes quickly, risking sample integrity. Benzamidine's superior stability in typical buffers ensures sustained protection throughout the process.

Formulation in Non-Aqueous or Chloride-Sensitive Systems

In applications requiring the inhibitor to be dissolved in organic solvents or where chloride ions could interfere with subsequent analytical techniques or processes (e.g., certain electrochemical or mass spectrometry methods), the Benzamidine free base (CAS 618-39-3) is the required material. The more common hydrochloride salt would be unsuitable in these specific formulation contexts.

Affinity Chromatography Ligand for Protease Depletion

Immobilized p-aminobenzamidine, a derivative, is widely used as an affinity ligand to specifically capture and either purify or deplete trypsin-like serine proteases from complex biological samples like cell lysates or serum. This highlights the specificity of the benzamidine core structure for its target enzymes, making the soluble form a precise tool for inhibition in solution.

Application Fit Matrix

Application
Selection Property
Validation Focus
Serine protease inhibition in protein purification
Reversible competitive inhibition
Protease activity recovery after purification
Selective trypsin inhibition in complex samples
Trypsin-like specificity; weak matriptase/tryptase inhibition
Background trypsin silencing without blocking other serine proteases
Computational model benchmarking
Well-defined binding kinetics
Molecular dynamics simulation and free-energy calculation validation
Insect digestive protease studies
Reference inhibitor with reported Ki values
Novel peptide or small-molecule inhibitor benchmarking

XLogP3

0.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

120.068748264 Da

Monoisotopic Mass

120.068748264 Da

Heavy Atom Count

9

UNII

KUE3ZY3J1F

Related CAS

1670-14-0 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Serine Proteinase Inhibitors

Pictograms

Irritant

Irritant

Other CAS

618-39-3
1670-14-0

Wikipedia

Benzamidine

Capturing Protein-Ligand Recognition Pathways in Coarse-Grained Simulation

Bhupendra R Dandekar, Jagannath Mondal
PMID: 32520567   DOI: 10.1021/acs.jpclett.0c01683

Abstract

Protein-ligand recognition is dynamic and complex. A key approach in deciphering the mechanism underlying the recognition process is to capture the kinetic process of the ligand in its act of binding to its designated protein cavity. Toward this end, ultralong all-atom molecular dynamics simulation has recently emerged as a popular method of choice because of its ability to record these events at high spatial and temporal resolution. However, success via this route comes at an exorbitant computational cost. Herein, we demonstrate that coarse-grained models of the protein, when systematically optimized to maintain its tertiary fold, can capture the complete process of spontaneous protein-ligand binding from bulk media to the cavity at crystallographic precision and within wall clock time that is orders of magnitude shorter than that of all-atom simulations. The exhaustive sampling of ligand exploration in protein and solvent, harnessed by coarse-grained simulation, leads to elucidation of new ligand recognition pathways and discovery of non-native binding poses.


Label-free analytical performances of a peptide-based QCM biosensor for trypsin

Zong-Mu Dong, Lu Cheng, Ping Zhang, Guang-Chao Zhao
PMID: 32207499   DOI: 10.1039/d0an00308e

Abstract

A label-free biosensor was fabricated for the detection of trypsin by using a peptide-functionalized quartz crystal microbalance gold electrode. The synthetized peptide chains were immobilized tightly on the QCM electrode via a self-assembly method, which formed a thin and approximate rigid layer of peptides. The detection signal was achieved by calculating the mass changes on the QCM electrode because the peptide chains could be specifically cleaved in the carboxyl terminuses of arginine and lysine by trypsin. When gold nanoparticles were coupled to the peptide chains, the sensing signal would be amplified 10.9 times. Furthermore, the sensor interface shows a lower resonance resistance change when the peptide chain is immobilized horizontally. Independent detections in parallel on different electrodes have a wide linear range. Under the optimum conditions, the signal-amplified biosensor allowed the measurement of trypsin over the range of 0-750 ng mL
with a detection limit of 8.6 ng mL
. Moreover, for screening the inhibitor of trypsin, the IC
values were obtained to be 1.85 μg mL
for benzamidine hydrochloride and 20.5 ng mL
for the inhibitor from soybean.


Exploring the Ligand Binding/Unbinding Pathway by Selectively Enhanced Sampling of Ligand in a Protein-Ligand Complex

Qiang Shao, Weiliang Zhu
PMID: 31478672   DOI: 10.1021/acs.jpcb.9b05226

Abstract

Understanding the protein-ligand binding is of fundamental biological interest and is essential for structure-based drug design. The difficulty in capturing the dynamic process, however, poses a great challenge for current experimental and theoretical simulation techniques. A selective integrated-tempering-sampling molecular dynamics (SITSMD) method offering an option for selectively enhanced sampling of the ligand in a protein-ligand complex was utilized to quantitatively illuminate the binding of benzamidine to the wild-type trypsin protease and its two mutants (S214E and S214K). The SITSMD simulations could produce consistent results as the extensive conventional MD simulation and gave additional insights into the binding pathway for the test protein-ligand complex system using significantly saved computational resource and time, indicating the potential of such a method in investigating protein-ligand binding. Additionally, the simulations identified the different roles of trypsin-benzamidine van der Waals (vdW) and electrostatic interactions in the binding: the former interaction works as the driving force for dragging the benzamidine close to the native binding pocket, and the latter interaction mainly contributes to stabilizing the benzamidine inside the pocket. The S214E mutation introduces more favorable electrostatic interactions, and as a result, both vdW and electrostatic interactions drive the benzamidine binding, lowering the binding and unbinding free energy barrier. In contrast, the S214K mutation prohibits the binding of the benzamidine to the native ligand binding pocket by introducing disliked charge-charge interactions. In summary, these findings suggest that the change in specific residues could modify the protein druggability, including the binding kinetics and thermodynamics.


Design and development of a series of borocycles as selective, covalent kallikrein 5 inhibitors

Ann L Walker, Alexis Denis, Ryan P Bingham, Anne Bouillot, Emma V Edgar, Alan Ferrie, Duncan S Holmes, Alain Laroze, John Liddle, Marie-Helene Fouchet, Alexandre Moquette, Pam Nassau, Andrew C Pearce, Oxana Polyakova, Kathrine J Smith, Pamela Thomas, James H Thorpe, Lionel Trottet, Yichen Wang, Alain Hovnanian
PMID: 31521475   DOI: 10.1016/j.bmcl.2019.126675

Abstract

The connection between Netherton syndrome and overactivation of epidermal/dermal proteases, particularly Kallikrein 5 (KLK5) has been well established and it is expected that a KLK5 inhibitor would improve the dermal barrier and also reduce the pain and itch that afflict Netherton syndrome patients. One of the challenges of covalent protease inhibitors has been achieving selectivity over closely related targets. In this paper we describe the use of structural insight to design and develop a selective and highly potent reversibly covalent KLK5 inhibitor from an initial weakly binding fragment.


Interactive molecular dynamics in virtual reality from quantum chemistry to drug binding: An open-source multi-person framework

Michael B O'Connor, Simon J Bennie, Helen M Deeks, Alexander Jamieson-Binnie, Alex J Jones, Robin J Shannon, Rebecca Walters, Thomas J Mitchell, Adrian J Mulholland, David R Glowacki
PMID: 31202243   DOI: 10.1063/1.5092590

Abstract

As molecular scientists have made progress in their ability to engineer nanoscale molecular structure, we face new challenges in our ability to engineer molecular dynamics (MD) and flexibility. Dynamics at the molecular scale differs from the familiar mechanics of everyday objects because it involves a complicated, highly correlated, and three-dimensional many-body dynamical choreography which is often nonintuitive even for highly trained researchers. We recently described how interactive molecular dynamics in virtual reality (iMD-VR) can help to meet this challenge, enabling researchers to manipulate real-time MD simulations of flexible structures in 3D. In this article, we outline various efforts to extend immersive technologies to the molecular sciences, and we introduce "Narupa," a flexible, open-source, multiperson iMD-VR software framework which enables groups of researchers to simultaneously cohabit real-time simulation environments to interactively visualize and manipulate the dynamics of molecular structures with atomic-level precision. We outline several application domains where iMD-VR is facilitating research, communication, and creative approaches within the molecular sciences, including training machines to learn potential energy functions, biomolecular conformational sampling, protein-ligand binding, reaction discovery using "on-the-fly" quantum chemistry, and transport dynamics in materials. We touch on iMD-VR's various cognitive and perceptual affordances and outline how these provide research insight for molecular systems. By synergistically combining human spatial reasoning and design insight with computational automation, technologies such as iMD-VR have the potential to improve our ability to understand, engineer, and communicate microscopic dynamical behavior, offering the potential to usher in a new paradigm for engineering molecules and nano-architectures.


Multisecond ligand dissociation dynamics from atomistic simulations

Steffen Wolf, Benjamin Lickert, Simon Bray, Gerhard Stock
PMID: 32522984   DOI: 10.1038/s41467-020-16655-1

Abstract

Coarse-graining of fully atomistic molecular dynamics simulations is a long-standing goal in order to allow the description of processes occurring on biologically relevant timescales. For example, the prediction of pathways, rates and rate-limiting steps in protein-ligand unbinding is crucial for modern drug discovery. To achieve the enhanced sampling, we perform dissipation-corrected targeted molecular dynamics simulations, which yield free energy and friction profiles of molecular processes under consideration. Subsequently, we use these fields to perform temperature-boosted Langevin simulations which account for the desired kinetics occurring on multisecond timescales and beyond. Adopting the dissociation of solvated sodium chloride, trypsin-benzamidine and Hsp90-inhibitor protein-ligand complexes as test problems, we reproduce rates from molecular dynamics simulation and experiments within a factor of 2-20, and dissociation constants within a factor of 1-4. Analysis of friction profiles reveals that binding and unbinding dynamics are mediated by changes of the surrounding hydration shells in all investigated systems.


How Effectively Can Adaptive Sampling Methods Capture Spontaneous Ligand Binding?

Robin M Betz, Ron O Dror
PMID: 30645108   DOI: 10.1021/acs.jctc.8b00913

Abstract

Molecular dynamics (MD) simulations that capture the spontaneous binding of drugs and other ligands to their target proteins can reveal a great deal of useful information, but most drug-like ligands bind on time scales longer than those accessible to individual MD simulations. Adaptive sampling methods-in which one performs multiple rounds of simulation, with the initial conditions of each round based on the results of previous rounds-offer a promising potential solution to this problem. No comprehensive analysis of the performance gains from adaptive sampling is available for ligand binding, however, particularly for protein-ligand systems typical of those encountered in drug discovery. Moreover, most previous work presupposes knowledge of the ligand's bound pose. Here we outline existing methods for adaptive sampling of the ligand-binding process and introduce several improvements, with a focus on methods that do not require prior knowledge of the binding site or bound pose. We then evaluate these methods by comparing them to traditional, long MD simulations for realistic protein-ligand systems. We find that adaptive sampling simulations typically fail to reach the bound pose more efficiently than traditional MD. However, adaptive sampling identifies multiple potential binding sites more efficiently than traditional MD and also provides better characterization of binding pathways. We explain these results by showing that protein-ligand binding is an example of an exploration-exploitation dilemma. Existing adaptive sampling methods for ligand binding in the absence of a known bound pose vastly favor the broad exploration of protein-ligand space, sometimes failing to sufficiently exploit intermediate states as they are discovered. We suggest potential avenues for future research to address this shortcoming.


Insecticidal Activity of a Vip3Ab1 Chimera Is Conferred by Improved Protein Stability in the Midgut of

Andrew J Bowling, Megan S Sopko, Sek Yee Tan, Cory M Larsen, Heather E Pence, Marc D Zack
PMID: 31100873   DOI: 10.3390/toxins11050276

Abstract

Vip3A proteins are important for the control of spodopteran pests in crops, including
(fall armyworm). Native Vip3Ab1 controls
, but it is ineffective against
(southern armyworm), a major pest of soybean in South America. Recently, a Vip3Ab1 chimera with a modified C-terminus was described, Vip3Ab1-740, which has increased potency against
while maintaining activity against
. As
and
are differentially susceptible to Vip3Ab1, experiments were conducted to identify and understand the mechanism by which this expanded potency is conferred. The role of protein stability, processing, and in vivo effects of Vip3Ab1 and Vip3Ab1-740 in both of these species was investigated. Biochemical characterization of the midgut fluids of these two species indicated no obvious differences in the composition and activity of digestive enzymes, which protease inhibitor studies indicated were likely serine proteases. Histological examination demonstrated that both proteins cause midgut disruption in
, while only Vip3Ab1-740 affects
. Immunolocalization indicated that both proteins were present in the midgut of
, but only Vip3Ab1-740 was detected in the midgut of
. We conclude that the gain of toxicity of Vip3Ab1-740 to
is due to an increase in protein stability in the midgut, which was conferred by C-terminal modification.


Interactive molecular dynamics in virtual reality for accurate flexible protein-ligand docking

Helen M Deeks, Rebecca K Walters, Stephanie R Hare, Michael B O'Connor, Adrian J Mulholland, David R Glowacki
PMID: 32160194   DOI: 10.1371/journal.pone.0228461

Abstract

Simulating drug binding and unbinding is a challenge, as the rugged energy landscapes that separate bound and unbound states require extensive sampling that consumes significant computational resources. Here, we describe the use of interactive molecular dynamics in virtual reality (iMD-VR) as an accurate low-cost strategy for flexible protein-ligand docking. We outline an experimental protocol which enables expert iMD-VR users to guide ligands into and out of the binding pockets of trypsin, neuraminidase, and HIV-1 protease, and recreate their respective crystallographic protein-ligand binding poses within 5-10 minutes. Following a brief training phase, our studies shown that iMD-VR novices were able to generate unbinding and rebinding pathways on similar timescales as iMD-VR experts, with the majority able to recover binding poses within 2.15 Å RMSD of the crystallographic binding pose. These results indicate that iMD-VR affords sufficient control for users to carry out the detailed atomic manipulations required to dock flexible ligands into dynamic enzyme active sites and recover crystallographic poses, offering an interesting new approach for simulating drug docking and generating binding hypotheses.


Allostery in Coagulation Factor VIIa Revealed by Ensemble Refinement of Crystallographic Structures

Anders B Sorensen, Jesper J Madsen, Thomas M Frimurer, Michael T Overgaard, Prafull S Gandhi, Egon Persson, Ole H Olsen
PMID: 31003762   DOI: 10.1016/j.bpj.2019.03.024

Abstract

A critical step in injury-induced initiation of blood coagulation is the formation of the complex between the trypsin-like protease coagulation factor VIIa (FVIIa) and its cofactor tissue factor (TF), which converts FVIIa from an intrinsically poor enzyme to an active protease capable of activating zymogens of downstream coagulation proteases. Unlike its constitutively active ancestor trypsin, FVIIa is allosterically activated (by TF). Here, ensemble refinement of crystallographic structures, which uses multiple copies of the entire structure as a means of representing structural flexibility, is applied to explore the impacts of inhibitor binding to trypsin and FVIIa, as well as cofactor binding to FVIIa. To assess the conformational flexibility and its role in allosteric pathways in these proteases, main-chain hydrogen bond networks are analyzed by calculating the hydrogen-bond propensity. Mapping pairwise propensity differences between relevant structures shows that binding of the inhibitor benzamidine to trypsin has a minor influence on the protease flexibility. For FVIIa, in contrast, the protease domain is "locked" into the catalytically competent trypsin-like configuration upon benzamidine binding as indicated by the stabilization of key structural features: the nonprime binding cleft and the oxyanion hole are stabilized, and the effect propagates from the active site region to the calcium-binding site and to the vicinity of the disulphide bridge connecting with the light chain. TF binding to FVIIa furthermore results in stabilization of the 170 loop, which in turn propagates an allosteric signal from the TF-binding region to the active site. Analyses of disulphide bridge energy and flexibility reflect the striking stability difference between the unregulated enzyme and the allosterically activated form after inhibitor or cofactor binding. The ensemble refinement analyses show directly, for the first time to our knowledge, whole-domain structural footprints of TF-induced allosteric networks present in x-ray crystallographic structures of FVIIa, which previously only have been hypothesized or indirectly inferred.


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